BenchChemオンラインストアへようこそ!

methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Medicinal Chemistry mGluR1 Antagonist Synthesis Heterocyclic Chemistry

Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS 331857-03-5) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core bearing a C-4 dimethylamino substituent, a C-3 amino group, and a C-2 methyl ester. Its molecular formula is C₁₁H₁₃N₃O₂S with a molecular weight of 251.31 g/mol, a calculated polar surface area (PSA) of 96.69 Ų, and a computed LogP of 2.31.

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
CAS No. 331857-03-5
Cat. No. B5650605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
CAS331857-03-5
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C(=C(SC2=NC=C1)C(=O)OC)N
InChIInChI=1S/C11H13N3O2S/c1-14(2)6-4-5-13-10-7(6)8(12)9(17-10)11(15)16-3/h4-5H,12H2,1-3H3
InChIKeyWERNMOOUWIXXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS 331857-03-5): Structural Identity and Core Physicochemical Profile


Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS 331857-03-5) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core bearing a C-4 dimethylamino substituent, a C-3 amino group, and a C-2 methyl ester. Its molecular formula is C₁₁H₁₃N₃O₂S with a molecular weight of 251.31 g/mol, a calculated polar surface area (PSA) of 96.69 Ų, and a computed LogP of 2.31 . The compound serves as a key synthetic intermediate in the construction of triazafluorenone-based metabotropic glutamate receptor 1 (mGluR1) antagonists, as documented in both patent and peer-reviewed medicinal chemistry literature [1][2].

Why Generic Thieno[2,3-b]pyridine Analogs Cannot Replace Methyl 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate in mGluR1 Antagonist Synthesis


The thieno[2,3-b]pyridine scaffold tolerates diverse substitution patterns that profoundly alter cyclization efficiency, downstream reactivity, and ultimately the pharmacological profile of the final triazafluorenone product. In the Zheng et al. (2005) mGluR1 antagonist SAR study, the C-4 dimethylamino substituent on the pyridine ring is essential for enabling the subsequent formamidine condensation and cyclization steps that generate the tetraazafluorenone core [1]. Simply substituting a des-dimethylamino analog (e.g., methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, CAS 111042-89-8) eliminates the electron-donating group required for efficient formamidine formation. Similarly, replacing the methyl ester with an ethyl ester (CAS 147992-86-7) or a carboxamide (CAS 147992-87-8) alters the leaving-group capacity and solubility profile of the intermediate, impacting both synthetic yield and purification . These three structural features—the C-4 dimethylamino group, the C-3 amino group, and the C-2 methyl ester—function cooperatively in the synthetic sequence; generic in-class substitution at any single position is not tolerated without compromising downstream intermediate quality and final product integrity.

Quantitative Differentiation Evidence: Methyl 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate vs. Closest Structural Analogs


Synthetic Yield in Triazafluorenone Formation: C-4 Dimethylamino vs. C-4 Unsubstituted Analogs

In the Zheng et al. (2005) triazafluorenone synthesis, the C-4 dimethylamino-substituted thienopyridine intermediate 6 (methyl 5-amino-4-dimethylaminothieno[2,3-b]pyridine-6-carboxylate) is obtained in 85% yield from 4-dimethylamino-2-chloro-3-cyanopyridine via nucleophilic displacement with methyl thioglycolate and subsequent cyclization [1]. By contrast, the des-dimethylamino analog would require a fundamentally different synthetic route with lower overall efficiency, as the electron-donating dimethylamino group facilitates the Thorpe–Ziegler cyclization. In the same publication, related thienopyridine intermediates lacking the C-4 dimethylamino group required alternative, lower-yielding cyclization conditions [1].

Medicinal Chemistry mGluR1 Antagonist Synthesis Heterocyclic Chemistry

LogP and PSA Differentiation: Methyl Ester vs. Ethyl Ester and Carboxamide Analogs

The computed LogP and polar surface area (PSA) values differentiate the methyl ester target compound from its closest ester and amide analogs. Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has a LogP of 2.31 and a PSA of 96.69 Ų (C₁₁H₁₃N₃O₂S, MW 251.31) . The ethyl ester analog (CAS 147992-86-7, C₁₂H₁₅N₃O₂S, MW 265.33) has an additional methylene unit, increasing LogP by approximately 0.5 units (estimated LogP ~2.8) and reducing aqueous solubility proportionally . The carboxamide analog (CAS 147992-87-8, C₁₀H₁₂N₄OS, MW 236.29) has a lower LogP (estimated ~1.5 due to the hydrogen-bond-donating amide) and a different PSA profile .

Physicochemical Profiling Drug-likeness Intermediate Solubility

Formamidine Formation Efficiency: Quantitative Yield Advantage of the 4-Dimethylamino-3-amino-thienopyridine Methyl Ester

In the Zheng et al. (2005) synthetic protocol, the formamidine derivative (compound 8) is obtained in quantitative yield by condensation of the aminoester intermediate (compound 6) with N,N-dimethylformamide dimethyl acetal [1]. This quantitative conversion is attributed to the combined electron-donating effect of the C-4 dimethylamino group and the C-3 amino group on the thienopyridine core. The methyl ester at C-2 remains intact during this transformation, enabling subsequent cyclization to the tetraazafluorenone. Analogs lacking the dimethylamino group or bearing alternative ester functionalities have not been demonstrated to undergo this formamidine formation with comparable efficiency in the published literature [1].

Synthetic Methodology Formamidine Condensation mGluR1 Antagonist Precursor

Documented Use as a Validated Intermediate in Patent-Protected mGluR1 Antagonist Programs

Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS 331857-03-5) is explicitly cited as a synthetic intermediate in at least three patent families: Abbott Laboratories WO2006/081072 A1 (Page 31), Schering Corporation US2007/0072864 A1 (Pages 23, 20), and the Zheng et al. (2005) J. Med. Chem. publication that underpins the Abbott mGluR1 antagonist program [1]. In contrast, the des-dimethylamino analog (CAS 111042-89-8) and the ethyl ester analog (CAS 147992-86-7) are not cited as intermediates in these patent-protected synthetic sequences. The carboxamide analog (CAS 147992-87-8) appears in different patent contexts (e.g., Sankyo bone formation patents) but is not interchangeable for constructing the triazafluorenone core [2].

Intellectual Property mGluR1 Antagonist Pharmaceutical Intermediate

Downstream Biological Activity: Triazafluorenone mGluR1 Antagonist Potency Enabled by This Intermediate

The triazafluorenone final compounds accessed via this intermediate demonstrate potent mGluR1 antagonism. In the Zheng et al. (2005) SAR study, compound 1n—synthesized using the thieno[2,3-b]pyridine methyl ester intermediate—exhibited an IC₅₀ of 3 nM against mGluR1 and demonstrated full efficacy in in vivo animal pain models [1]. While this activity is attributed to the final triazafluorenone structure rather than the intermediate itself, the intermediate's structural features (particularly the dimethylamino and amino substituent pattern) are directly translated into the final pharmacophore. Triazafluorenones derived from alternative thienopyridine intermediates with different substitution patterns showed substantially weaker mGluR1 activity (e.g., furan analogs: IC₅₀ = 82 nM for compound 10b, representing a >27-fold potency loss) [1].

mGluR1 Pharmacology Neuropathic Pain Allosteric Antagonist

Procurement-Driven Application Scenarios for Methyl 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS 331857-03-5)


mGluR1 Antagonist Lead Optimization Programs Requiring a Validated Triazafluorenone Precursor

Medicinal chemistry teams pursuing allosteric mGluR1 antagonists for neuropathic pain, migraine, or neurodegenerative indications should prioritize this intermediate. The compound is the documented precursor to triazafluorenone derivatives that have demonstrated single-digit nanomolar mGluR1 antagonism (IC₅₀ = 3 nM for compound 1n) and full efficacy in rat pain models [1]. Its use is explicitly validated in the Abbott Laboratories patent family (WO2006/081072) and the foundational J. Med. Chem. SAR publication [1][2]. Procuring this specific intermediate ensures synthetic alignment with the published route, avoiding the need for de novo route optimization.

Scale-Up Synthesis of Fused Tricyclic Heterocycles via Quantitative Formamidine Condensation

Process chemistry groups seeking to scale the synthesis of tetraazafluorenone or related tricyclic systems benefit from the quantitative formamidine formation efficiency reported for this intermediate class [1]. The C-4 dimethylamino group's electron-donating character enables near-complete conversion to the formamidine derivative under reflux with N,N-dimethylformamide dimethyl acetal, a step that is critical for maintaining high overall sequence yield. The methyl ester's optimal LogP (2.31) facilitates reversed-phase chromatographic monitoring and purification at intermediate scale, offering a practical advantage over the more lipophilic ethyl ester analog .

Structure-Activity Relationship (SAR) Studies Exploring C-4 Substituent Effects on Thienopyridine Reactivity

Academic and industrial SAR programs investigating the influence of C-4 substituents on thieno[2,3-b]pyridine cyclization efficiency and downstream biological activity should use this compound as the reference standard. The 85% cyclization yield and quantitative formamidine formation provide well-characterized benchmarks against which novel C-4 substituents (e.g., diethylamino, morpholino, anilino) can be quantitatively compared [1]. Comparative data from the literature indicate that replacing the dimethylamino group with alternative substituents generally reduces cyclization efficiency, making this compound the optimal starting point for SAR exploration [1].

Intellectual Property Landscape Navigation and Freedom-to-Operate Assessment

For organizations conducting freedom-to-operate analyses around mGluR1 antagonist chemical matter, this intermediate's well-documented patent provenance (Abbott WO2006/081072, Schering US2007/0072864) provides a clear IP trail that can inform synthetic route design and intermediate sourcing decisions [2][3]. Understanding which specific intermediates are claimed or exemplified in competitor patents enables strategic selection of alternative intermediates (e.g., the carboxamide or ethyl ester analogs) where appropriate, or alternatively, confident procurement of the exemplified intermediate when operating within the patent landscape.

Quote Request

Request a Quote for methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.